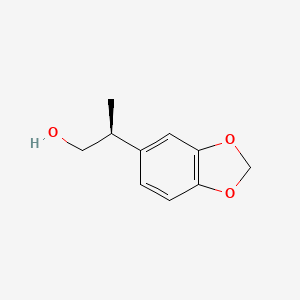

(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

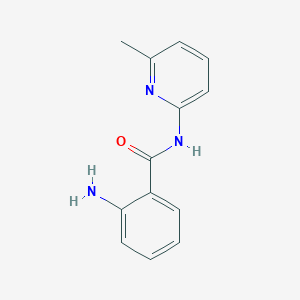

“(2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is listed in the PubChem database with CID 93691578 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C10H12O3 . The exact structure would involve the arrangement of these atoms in the molecule, which can be determined using techniques like X-ray crystallography or NMR spectroscopy.

Aplicaciones Científicas De Investigación

Renewable Chemical Synthesis Investigations into the acid-catalysed condensation of glycerol with various aldehydes and ketones, including the formation of [1,3]dioxan-5-ols, have highlighted the significance of compounds like (2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol as potential novel platform chemicals. These studies focus on identifying optimal conditions that favor the production of [1,3]dioxan-5-ols from renewable resources, demonstrating their value in creating sustainable chemicals and materials (Deutsch, Martin, & Lieske, 2007).

Anticancer and Kinase Inhibition Research into the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives has uncovered their potential as Src kinase inhibitors and anticancer agents. Among these compounds, specific derivatives have shown high inhibitory potency against Src kinase and promising anticancer activity against human breast carcinoma cells. This indicates the broader utility of this compound derivatives in medical research and drug development, particularly in targeting cancer cells and kinases (Sharma et al., 2010).

Bioconversion and Drug Metabolism The bioconversion of propranolol and diclofenac by a fungal peroxygenase has been demonstrated to yield human drug metabolites with high specificity and efficiency. This enzymatic process, utilizing compounds structurally related to this compound, suggests potential applications in the pharmaceutical industry for the production of drug metabolites, highlighting the role of fungal enzymes in creating valuable pharmaceutical intermediates with precision (Kinne et al., 2009).

Propiedades

IUPAC Name |

(2S)-2-(1,3-benzodioxol-5-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7(5-11)8-2-3-9-10(4-8)13-6-12-9/h2-4,7,11H,5-6H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMHYKOBRCUQNN-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2547618.png)

![1-{[1-(Bromomethyl)cyclopropyl]methoxy}-3-(methoxymethyl)benzene](/img/structure/B2547620.png)

![quinoxalin-6-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2547621.png)

![N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2547622.png)

![3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2547625.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)

![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2547637.png)